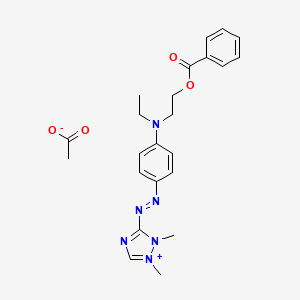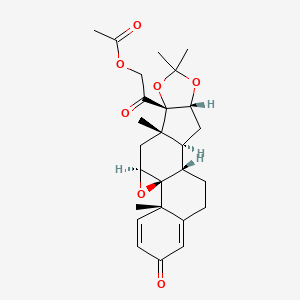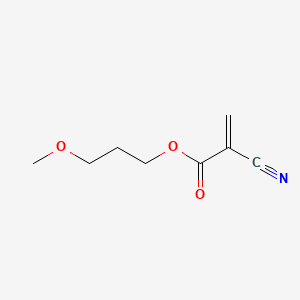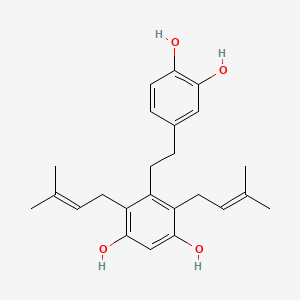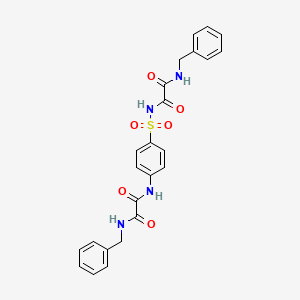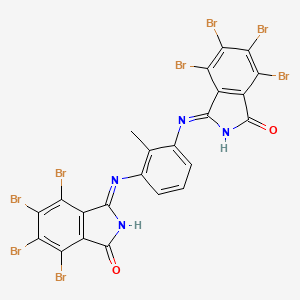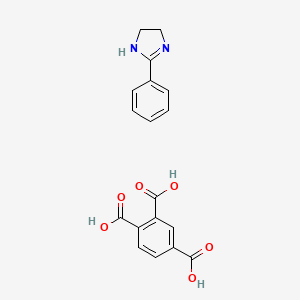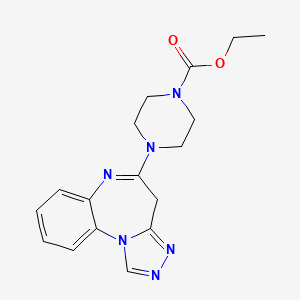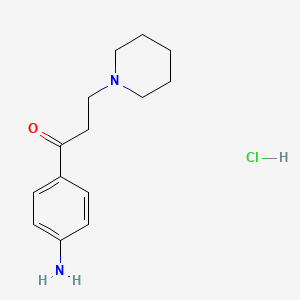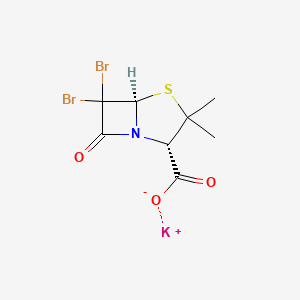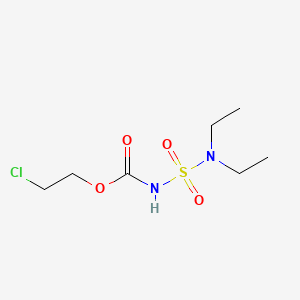
((Ethoxy((4-nitrophenyl)imino)methyl)thio)triphenylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Ethoxy((4-nitrophenyl)imino)methyl)thio)triphenylstannane: is a complex organotin compound known for its unique chemical structure and properties. This compound features a triphenylstannane core with an ethoxy group, a nitrophenyl group, and an imino-methylthio linkage. Organotin compounds like this one are of significant interest due to their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Ethoxy((4-nitrophenyl)imino)methyl)thio)triphenylstannane typically involves the reaction of triphenyltin chloride with an appropriate ligand that introduces the ethoxy, nitrophenyl, and imino-methylthio groups. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: ((Ethoxy((4-nitrophenyl)imino)methyl)thio)triphenylstannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can modify the nitrophenyl group, potentially converting it to an amino group.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require catalysts like palladium or platinum and solvents like dichloromethane or toluene.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while reduction could produce amino derivatives.
Scientific Research Applications
Chemistry: In chemistry, ((Ethoxy((4-nitrophenyl)imino)methyl)thio)triphenylstannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the study of organotin chemistry and catalysis .
Biology and Medicine: The compound’s potential biological activity is of interest, particularly its interactions with biological molecules and potential use in drug development. Organotin compounds have been studied for their antimicrobial and anticancer properties .
Industry: In industry, this compound may be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity .
Mechanism of Action
The mechanism by which ((Ethoxy((4-nitrophenyl)imino)methyl)thio)triphenylstannane exerts its effects involves its interaction with molecular targets through its organotin core. The compound can form complexes with various substrates, facilitating catalytic reactions. The nitrophenyl and imino-methylthio groups may also participate in binding interactions, influencing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Triphenyltin chloride: A simpler organotin compound used in similar applications.
((Methoxy((4-nitrophenyl)imino)methyl)thio)triphenylstannane: A closely related compound with a methoxy group instead of an ethoxy group.
((Ethoxy((3-nitrophenyl)imino)methyl)thio)triphenylstannane: A compound with a different position of the nitro group on the phenyl ring.
Uniqueness: The presence of the ethoxy group and the position of the nitrophenyl group can significantly influence the compound’s chemical behavior and interactions .
Properties
CAS No. |
67191-67-7 |
|---|---|
Molecular Formula |
C27H24N2O3SSn |
Molecular Weight |
575.3 g/mol |
IUPAC Name |
ethyl N-(4-nitrophenyl)-1-triphenylstannylsulfanylmethanimidate |
InChI |
InChI=1S/C9H10N2O3S.3C6H5.Sn/c1-2-14-9(15)10-7-3-5-8(6-4-7)11(12)13;3*1-2-4-6-5-3-1;/h3-6H,2H2,1H3,(H,10,15);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
ZSEMDABXSUOTSR-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=NC1=CC=C(C=C1)[N+](=O)[O-])S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


